![molecular formula C7H9NO2 B6416748 6-azaspiro[3.4]octane-2,7-dione CAS No. 2090254-41-2](/img/structure/B6416748.png)
6-azaspiro[3.4]octane-2,7-dione
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Overview
Description
“6-azaspiro[3.4]octane-2,7-dione” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “6-azaspiro[3.4]octane-2,7-dione” is characterized by a spirocyclic scaffold, which is a bicyclic organic compound formed by two rings linked by one carbon atom .Physical And Chemical Properties Analysis
“6-azaspiro[3.4]octane-2,7-dione” is a solid compound with a molecular weight of 139.15 g/mol . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities
6-Azaspiro[3.4]octane-2,7-dione is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities . EGFR is a protein that helps cells grow and divide. When it’s overactive, it can lead to cancer. Therefore, inhibiting EGFR can be a strategy for cancer treatment.
Hepatitis B Capsid Protein Inhibitor
This compound has been reported as a hepatitis B capsid protein inhibitor . Hepatitis B is a viral infection that attacks the liver and can cause both acute and chronic diseases. By inhibiting the capsid protein, the virus’s ability to replicate and infect other cells can be reduced.
Menin-MLL1 Interaction Inhibitor
It has been used as a menin-MLL1 interaction inhibitor for the treatment of cancer . The menin-MLL1 interaction is critical for the development of certain types of leukemia. Inhibiting this interaction can potentially stop the growth of these cancer cells.
MAP and PI3K Signaling Modulator
6-Azaspiro[3.4]octane-2,7-dione has been used as a MAP and PI3K signaling modulator . These signaling pathways are involved in cell growth, survival, and proliferation. Modulating these pathways can have implications in cancer treatment.
Selective Dopamine D3 Receptor Antagonist
This compound has been used as a selective dopamine D3 receptor antagonist . The D3 receptor is a protein in the brain that binds dopamine, a neurotransmitter that affects emotions, movements, and sensations of pleasure and pain. D3 receptor antagonists are being studied for their potential use in the treatment of several neurological and psychiatric disorders.
VDAC1 Inhibitors for the Treatment of Diabetes
6-Azaspiro[3.4]octane-2,7-dione has been used in the preparation of VDAC1 inhibitors for the treatment of diabetes . VDAC1 is a protein that plays a crucial role in the metabolism of glucose in liver cells. Inhibiting VDAC1 could potentially help regulate glucose levels in the body, thus helping in the treatment of diabetes.
Safety and Hazards
properties
IUPAC Name |
6-azaspiro[3.4]octane-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXFUDMCYYLDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.4]octane-2,7-dione |
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